molecular formula C7H12BrNS B14494628 3-Butyl-1,3-thiazol-3-ium bromide CAS No. 63423-97-2

3-Butyl-1,3-thiazol-3-ium bromide

Cat. No.: B14494628
CAS No.: 63423-97-2
M. Wt: 222.15 g/mol
InChI Key: CJILHERALBKZBS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1,3-thiazol-3-ium bromide is a thiazolium-based ionic liquid characterized by a positively charged thiazole ring substituted with a butyl group at the 3-position and a bromide counterion. Thiazolium salts are widely studied for their applications in organic synthesis (e.g., as catalysts in benzoin condensations), antimicrobial activity, and ionic liquid properties . The butyl chain in this compound balances hydrophobicity and solubility, making it suitable for diverse applications. Synthetically, it can be prepared via alkylation of thiazole derivatives with alkyl bromides, as demonstrated in analogous reactions for related thiazolium salts .

Properties

CAS No.

63423-97-2

Molecular Formula

C7H12BrNS

Molecular Weight

222.15 g/mol

IUPAC Name

3-butyl-1,3-thiazol-3-ium;bromide

InChI

InChI=1S/C7H12NS.BrH/c1-2-3-4-8-5-6-9-7-8;/h5-7H,2-4H2,1H3;1H/q+1;/p-1

InChI Key

CJILHERALBKZBS-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CSC=C1.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Butyl-1,3-thiazol-3-ium bromide typically involves the reaction of a thiazole derivative with an appropriate alkylating agent. One common method includes the reaction of 3-butylthiazole with bromine in the presence of a solvent like ethyl acetate at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Butyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-Butyl-1,3-thiazol-3-ium bromide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Butyl-1,3-thiazol-3-ium bromide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biological molecules. It can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiazolium Bromides

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl in N-dodecylthiazolium bromide) enhance hydrophobicity and antimicrobial activity but reduce solubility in polar solvents .
  • Aromatic Substitutents : Electron-withdrawing groups (e.g., Cl, F) on aryl substituents improve stability and biological activity. For instance, 4-(4-chlorophenyl) derivatives exhibit enhanced antibacterial properties .

Physicochemical Properties

Data from FTIR and UV-Vis spectroscopy highlight structural differences:

Compound FTIR Peaks (cm⁻¹) UV-Vis λmax (nm) in DMSO References
3-Butyl-1,3-thiazol-3-ium bromide ~2960 (-CH₂), ~1627 (C=N) Not reported
1-Butyl-3-(3-phenylpropyl)imidazolium bromide 3139 (-CH), 1627 (C=N), 1497 (C=C) 250, 275
4-(4-Chlorophenyl)-3-propylthiazolium bromide 2960 (-CH₂), 1587 (C=C), 1245 (C-N) 225, 280

Analysis :

  • The C=N stretching frequency (~1627 cm⁻¹) is consistent across thiazolium and imidazolium salts, confirming the aromatic heterocycle .
  • UV-Vis absorption peaks in the 225–280 nm range correlate with π→π* transitions in the aromatic system .
Catalytic Activity
  • 3-Butyl-1,3-thiazol-3-ium bromide is less reported in catalysis compared to imidazolium analogs (e.g., 1-butyl-3-methylimidazolium bromide). However, thiazolium salts like 3-[2-(1-butylimidazolium)ethyl]-4,5-dimethylthiazolium bromide show high efficiency in benzoin condensations due to synergistic effects between the thiazolium and imidazolium moieties .
  • N-Dodecylthiazolium bromide exhibits superior antimicrobial activity against Gram-positive bacteria compared to shorter-chain analogs, attributed to enhanced membrane disruption .
Ionic Liquid Properties
  • Thiazolium bromides generally have higher melting points than imidazolium salts due to reduced conformational flexibility. For example, 3-benzyl-2-methylbenzothiazolium bromide is a solid at room temperature, whereas 1-allyl-3-butylimidazolium bromide is liquid .

Research Findings and Trends

  • Antimicrobial Activity : Thiazolium salts with aromatic substituents (e.g., 4-chlorophenyl) show broader-spectrum activity compared to alkyl-substituted derivatives .
  • Thermal Stability : Compounds with tert-butyl groups (e.g., 3,4-di(t-Bu)-thiazolium bromide ) decompose above 200°C, making them suitable for high-temperature reactions .
  • Synthetic Efficiency : One-pot syntheses (e.g., reacting thiosemicarbazides with phenacyl bromides) yield thiazolium bromides in higher purity and yield compared to multi-step methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.